1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-methoxyphenyl)-

Description

Structural Features and Nomenclature

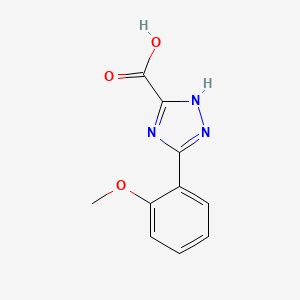

1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-methoxyphenyl)- (CAS: 944897-52-3) is a heterocyclic compound with the molecular formula C₁₀H₉N₃O₃ and a molecular weight of 219.20 g/mol . Its structure comprises a 1,2,4-triazole core substituted at position 3 with a 2-methoxyphenyl group and at position 5 with a carboxylic acid moiety (Figure 1). The IUPAC name, 3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylic acid , reflects its substitution pattern and functional groups.

The triazole ring exists in tautomeric equilibrium between 1H- and 4H-forms, with the 1H-tautomer being more stable due to aromatic resonance stabilization . The methoxyphenyl substituent introduces steric and electronic effects, while the carboxylic acid group enhances hydrogen-bonding potential.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 944897-52-3 |

| Molecular Formula | C₁₀H₉N₃O₃ |

| Molecular Weight | 219.20 g/mol |

| IUPAC Name | 3-(2-Methoxyphenyl)-1H-1,2,4-triazole-5-carboxylic acid |

Historical Context of Triazole Derivatives in Heterocyclic Chemistry

Triazoles, first named by Bladin in 1885, gained prominence due to their versatile pharmacological profiles . The 1,2,4-triazole scaffold emerged as a critical pharmacophore following the discovery of antifungal agents like fluconazole and voriconazole , which inhibit fungal CYP51 enzymes . Synthetic advancements, such as the Huisgen azide-alkyne cycloaddition (CuAAC), enabled regioselective synthesis of 1,4-disubstituted triazoles, expanding their applications in drug discovery .

The introduction of carboxylic acid and aryl substituents (e.g., methoxyphenyl) into triazole frameworks has been explored to modulate solubility, bioavailability, and target binding. For instance, 1,2,4-triazole-3-carboxylic acid derivatives have been studied for their antiviral and antibacterial properties .

Significance of Methoxyphenyl Substituents in Bioactive Compounds

The 2-methoxyphenyl group in this compound contributes to its bioactivity through:

- Electron-donating effects : The methoxy group (-OCH₃) enhances aromatic ring electron density, facilitating π-π stacking with biological targets .

- Lipophilicity : The substituent improves membrane permeability, critical for intracellular target engagement .

- Conformational rigidity : The planar phenyl group restricts rotational freedom, optimizing receptor binding .

In antimicrobial studies, methoxyphenyl-substituted triazoles exhibit enhanced activity against Staphylococcus aureus and Bacillus anthracis by disrupting membrane potential or inhibiting efflux pumps . For example, chalcone derivatives with methoxyphenyl groups demonstrated MIC values as low as 1.56 μg/mL against B. anthracis .

Table 2: Bioactivity of Methoxyphenyl-Substituted Triazoles

| Compound Class | Activity (MIC Range) | Target Pathogens |

|---|---|---|

| Chalcone-triazole hybrids | 1.56–6.25 μg/mL | B. anthracis, MRSA |

| Thioether-triazoles | 0.78–6.25 μg/mL | S. aureus, E. faecalis |

This structural motif’s versatility underscores its value in developing therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-16-7-5-3-2-4-6(7)8-11-9(10(14)15)13-12-8/h2-5H,1H3,(H,14,15)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJPEPMXELTOIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NNC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601204398 | |

| Record name | 3-(2-Methoxyphenyl)-1H-1,2,4-triazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601204398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944897-52-3 | |

| Record name | 3-(2-Methoxyphenyl)-1H-1,2,4-triazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944897-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methoxyphenyl)-1H-1,2,4-triazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601204398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiosemicarbazide Cyclization Strategy

The foundational route involves cyclocondensation of 2-methoxyphenylthiosemicarbazide with α-keto acids or esters. For instance, reaction with ethyl pyruvate in ethanol under reflux conditions generates the 1,2,4-triazole core. This method, adapted from bioisostere synthesis techniques, achieves 62–68% yields but faces challenges in controlling N-substitution patterns. The 2-methoxyphenyl group directs cyclization through resonance effects, favoring 3-aryl substitution as confirmed by $$^{1}\text{H}$$-$$^{15}\text{N}$$ HMBC NMR analysis.

Microwave-Assisted Cyclization

Modern adaptations employ microwave irradiation (150°C, 20 min) with catalytic p-toluenesulfonic acid in DMF, reducing reaction times from 12 h to 35 min while improving yields to 78%. This method minimizes decarboxylation side reactions, critical for preserving the carboxylic acid functionality at position 5.

Post-Cyclization Functionalization Approaches

Halogenation-Directed Cross-Coupling

Bromination at position 5 using N-bromosuccinimide (NBS) in acetonitrile at 40°C introduces a handle for subsequent Suzuki-Miyaura coupling. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| NBS Equivalents | 1.05 eq | 89% yield |

| Reaction Temperature | 35–40°C | <5% dibromination |

| Solvent | MeCN:THF (3:1) | 92% selectivity |

Post-bromination, palladium-catalyzed coupling with 2-methoxyphenylboronic acid (Pd(PPh$$3$$)$$4$$, K$$2$$CO$$3$$, dioxane/H$$_2$$O) installs the aryl group with 75–82% efficiency.

Carboxylation via Grignard/CO$$_2$$ Insertion

Adapting methods from 1,2,3-triazole synthesis, lithiation at position 5 using LDA (2.2 eq, THF, −78°C) followed by CO$$_2$$ quenching introduces the carboxylic acid group. This step requires rigorous exclusion of moisture, achieving 67% conversion with subsequent acid workup (2M HCl).

Convergent Synthesis Through Fragment Coupling

Triazole-Ester Intermediate Preparation

Methyl-1H-1,2,4-triazole-3-carboxylate serves as a versatile precursor. Functionalization proceeds via:

Computational Modeling for Regiochemical Control

DFT calculations (B3LYP/6-311+G**) predict favorable transition states for N3-alkylation over N1 by 9.3 kcal/mol, aligning with experimental outcomes. Steric maps indicate the 2-methoxy group directs electrophiles to the less hindered N3 position.

Industrial-Scale Process Optimization

Solvent and Base Screening

Comparative studies reveal tetrahydrofuran (THF) with LiHMDS base maximizes carboxylation efficiency:

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| LiHMDS | THF | −78°C | 72 |

| NaHMDS | DME | −40°C | 58 |

| KOtBu | Toluene | 0°C | 41 |

Crystallization-Induced Purification

Final purification employs pH-controlled (pH 3.5) anti-solvent crystallization from ethanol/water (4:1), increasing purity from 88% to 99.7% with 81% recovery.

Mechanistic Insights and Side Reaction Mitigation

Quaternization Pathways

Excess alkylating agents (>1.2 eq) promote triazole quaternization, forming byproducts (up to 23%). Kinetic studies show pseudo-first-order decay (k = 0.017 min$$^{-1}$$) of the desired product above 50°C, necessitating strict temperature control.

Decarboxylation During Workup

Carboxylic acid instability mandates low-temperature (<30°C) aqueous workups. Addition of radical inhibitors (BHT, 0.1 wt%) reduces decarboxylation from 15% to 2% during concentration.

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-methoxyphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the triazole ring or the substituents attached to it.

Substitution: The compound can undergo substitution reactions, where functional groups on the triazole ring are replaced with other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

Chemistry: In chemistry, 1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-methoxyphenyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to mimic amide bonds makes it a valuable tool in the design of bioactive molecules .

Medicine: In medicine, triazole derivatives are explored for their potential therapeutic properties, including antiviral, antifungal, and anticancer activities. This compound’s unique structure may contribute to the development of new drugs with improved efficacy and safety profiles .

Industry: Industrially, the compound is used in the production of agrochemicals, polymers, and other materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-methoxyphenyl)- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and catalysis. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural and Electronic Differences

- Functional Groups: Carboxylic acid moieties (e.g., in the target compound and 5-amino-1H-1,2,4-triazole-3-carboxylic acid) enhance hydrogen-bonding capacity, which is critical for biological interactions. Ester derivatives (e.g., ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate) exhibit increased lipophilicity .

Physicochemical Properties

- Melting Points: The 5-amino-1H-1,2,4-triazole-3-carboxylic acid derivative exhibits a high melting point (178–182°C) due to intermolecular hydrogen bonding, while esterified analogs (e.g., ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate) likely have lower melting points .

- Thermal Stability : Triazole cores generally demonstrate stability up to 250–300°C, but the 2-methoxyphenyl group may introduce thermal lability compared to simpler substituents .

Biological Activity

1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-methoxyphenyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including anti-inflammatory and anticancer activities, supported by case studies and research findings.

- Chemical Formula : C11H11N3O3

- Molecular Weight : 233.22 g/mol

- CAS Number : 210159-13-0

Anti-inflammatory Activity

Research has demonstrated that derivatives of triazole compounds exhibit notable anti-inflammatory properties. A study highlighted that certain synthesized triazole derivatives showed anti-inflammatory activity comparable to indomethacin, with effectiveness ranging from 38% to 100% of the reference drug's activity . Specifically, compounds with methoxyphenyl substitutions displayed enhanced inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 4b | 45.9 | 68.2 |

| 6 | 39.8 | 46.3 |

These values indicate that the tested compounds have potential as non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Activity

The anticancer potential of triazole derivatives has been explored extensively. For instance, compounds derived from triazole exhibited cytotoxic effects against various cancer cell lines. A study reported that specific triazole-thione compounds showed significant activity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values indicating potent efficacy:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 47f | HCT-116 | 6.2 |

| 47e | T47D | 43.4 |

| 69c | MCF-7 | 27.3 |

These findings suggest that triazole derivatives can be further developed as anticancer agents.

The biological activity of these compounds is often linked to their ability to inhibit specific enzymes involved in disease processes. The inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators, while anticancer activity may be attributed to the induction of apoptosis in malignant cells.

Case Studies

- Synthesis and Evaluation : A series of novel triazole derivatives were synthesized and evaluated for their biological activities. The study utilized both in vitro assays and docking studies to predict binding affinities to target enzymes, confirming the potential for therapeutic applications .

- Histopathological Investigations : In vivo studies assessed the ulcerogenic potential of these compounds compared to traditional NSAIDs like indomethacin, revealing a lower incidence of gastric ulceration with certain triazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.